N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
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Overview
Description
Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Molecular Structure Analysis
The molecular structure of benzothiazole compounds has been studied extensively. For example, a structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .
Chemical Reactions Analysis
Benzothiazole compounds have diverse chemical reactivity and broad spectrum of biological activity .
Physical and Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .
Scientific Research Applications
Antitumor Activity : A study by Yurttaş et al. (2015) synthesized various derivatives of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide, which were screened for antitumor activity against multiple human tumor cell lines. They found that some compounds, like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Metabolic Stability Improvement : Stec et al. (2011) investigated the use of this compound derivatives for improving metabolic stability. They found that altering the heterocyclic ring system could reduce metabolic deacetylation, crucial for enhancing the efficacy of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors (Stec et al., 2011).
Antibacterial Applications : Research by Rezki (2016) on this compound derivatives demonstrated significant antibacterial activity. The study synthesized various derivatives and evaluated their antimicrobial activities against several bacterial strains, revealing potent antibacterial properties (Rezki, 2016).
Corrosion Inhibition : Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors. Their study indicated that certain benzothiazole compounds, including derivatives of this compound, could effectively inhibit corrosion in steel, suggesting potential applications in material science (Hu et al., 2016).
Synthesis of Novel Chemical Structures : Fathalla & Pazdera (2002) investigated the synthesis of novel heterocyclic structures using N-(2-cyanophenyl)benzimidoyl chloride and thioamides, which are related to the this compound structure. Their work contributed to the development of new compounds with potential applications in various fields (Fathalla & Pazdera, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h1-7H,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJUFBLXCPQTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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